molecular formula C46H48N12O9 B1193370 P13I

P13I

货号: B1193370
分子量: 912.965
InChI 键: DAKOVCJVMZQQAH-XMGIQNEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P13I is a proteolysis-targeting chimera (PROTAC) developed to address ibrutinib resistance in B-cell malignancies caused by the BTK C481S mutation. It consists of ibrutinib (a covalent BTK inhibitor) linked to pomalidomide (a cereblon [CRBN] E3 ligase ligand) via a polyethylene glycol (PEG) linker. This compound induces ubiquitination and proteasomal degradation of both wild-type and mutant BTK, bypassing the inhibitory limitations of ibrutinib .

  • Mechanism: this compound binds BTK and recruits CRBN, triggering ubiquitination and degradation via the ubiquitin-proteasome system (UPS). This degradation-dependent mechanism overcomes resistance caused by mutations that reduce ibrutinib binding .
  • Efficacy:
    • DC50 (50% degradation concentration): 9.2 nM (wild-type BTK), 30 nM (C481S BTK) .
    • GI50 (50% growth inhibition): 1.5 nM in HBL-1 cells (wild-type BTK), 28 nM in C481S BTK-expressing cells .
  • Selectivity: Minimal off-target effects on ITK, EGFR, or TEC kinases, reducing side effects compared to ibrutinib .
  • Pharmacokinetics: Requires intraperitoneal administration (33 mg/kg, thrice daily) for sustained BTK degradation in mice .

属性

分子式

C46H48N12O9

分子量

912.965

IUPAC 名称

4-((2-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

InChI

InChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m1/s1

InChI 键

DAKOVCJVMZQQAH-XMGIQNEDSA-N

SMILES

O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCOCCOCCOCCN4N=NC(C(N5C[C@H](N6N=C(C7=CC=C(OC8=CC=CC=C8)C=C7)C9=C(N)N=CN=C96)CCC5)=O)=C4)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

P13I;  P-13I;  P 13I

产品来源

United States

相似化合物的比较

MT-802

MT-802 is a CRBN-dependent BTK degrader structurally similar to P13I but optimized for reversible binding .

Parameter This compound MT-802
Target BTK (wild-type and C481S) BTK (wild-type and C481S)
DC50 9.2 nM (wild-type) 9.1 nM (wild-type)
Max Degradation 89% at 100 nM >99% at 250 nM
Binding Type Covalent (acrylamide retained) Reversible (acrylamide removed)
C481S Efficacy DC50 = 30 nM Similar potency to wild-type
Linker Optimization C4 attachment C5 attachment allows shorter linker
VHL Derivatives Not reported Modest degradation

Key Findings :

  • However, this compound achieves significant degradation at lower concentrations (10–100 nM vs. 250 nM for MT-802) .

L18I

L18I is a second-generation BTK PROTAC derived from this compound, replacing pomalidomide with lenalidomide to improve solubility .

Parameter This compound L18I
E3 Ligand Pomalidomide Lenalidomide
Solubility Low (requires formulation) High (PBS-compatible)
DC50 9.2–30 nM <50 nM (multiple mutants)
In Vivo Efficacy BTK ablated in lymph nodes Rapid tumor regression (63% at 100 mpk)
Dosing 33 mg/kg, thrice daily 30–100 mpk, single dose

Key Findings :

  • L18I’s enhanced solubility enables better pharmacokinetics and in vivo tumor suppression compared to this compound .

RC-1125 and RC-3126

These reversible covalent PROTACs address limitations of covalent binders like this compound by allowing PROTAC recycling .

Parameter This compound RC-1125/RC-3126
Binding Type Irreversible covalent Reversible covalent
Efficacy DC50 = 9.2 nM Enhanced degradation cycles
Selectivity High Improved due to transient binding

Key Findings :

  • Reversible engagement may increase degradation efficiency and reduce off-target effects .

Non-Covalent PROTACs (RN486/CGI1746-based)

These use non-covalent BTK inhibitors (e.g., RN486, CGI1746) to avoid covalent binding liabilities .

Parameter This compound RN486/CGI1746 PROTACs
Binding Type Covalent Non-covalent
Advantages Potent degradation No risk of irreversible off-target binding

Key Findings :

  • Non-covalent designs may offer better safety profiles but require optimization for potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P13I
Reactant of Route 2
Reactant of Route 2
P13I

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。